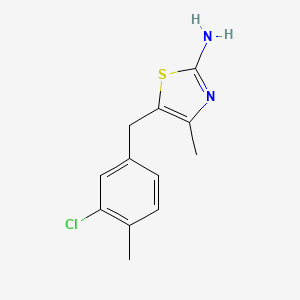
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 3-Chloro-4-methylbenzyl chloride: This can be achieved by chlorination of 4-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chloro-4-methylbenzyl chloride with thiourea under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the benzyl chloride moiety, potentially leading to the formation of thiazolidines or benzylamines.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amines, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or amines under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of thiazolidines or benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the benzyl group can facilitate binding to target proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazol-2-amine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Chloro-4-methylbenzylamine: Lacks the thiazole ring, which may reduce its ability to interact with certain biological targets.
5-(4-Methylbenzyl)-4-methylthiazol-2-amine: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is unique due to the presence of both the thiazole ring and the chlorinated benzyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13ClN2S |
|---|---|
Poids moléculaire |
252.76 g/mol |
Nom IUPAC |
5-[(3-chloro-4-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN2S/c1-7-3-4-9(5-10(7)13)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
Clé InChI |
GLMQAJIEAYDAGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=C(N=C(S2)N)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate](/img/structure/B11815104.png)
![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)



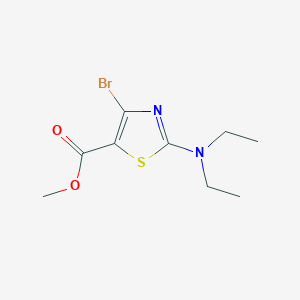
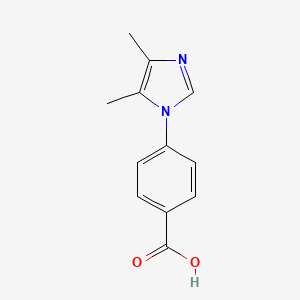

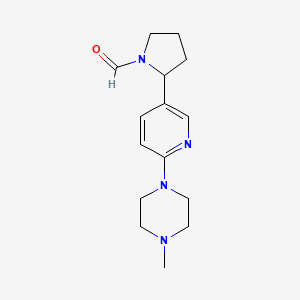

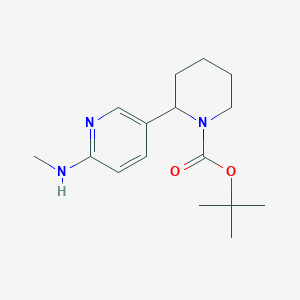
![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)

